molecular formula C10H13ClO3 B1498031 2-(Chloromethyl)-1,3,5-trimethoxybenzene CAS No. 96428-90-9

2-(Chloromethyl)-1,3,5-trimethoxybenzene

Cat. No. B1498031
CAS RN: 96428-90-9
M. Wt: 216.66 g/mol
InChI Key: VKXFEGKXRSNKTP-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-1,3,5-trimethoxybenzene” is a chloromethyl compound. Chloromethyl compounds are often used in organic synthesis . They are typically used as alkylating agents or for introducing protecting groups .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-1,3,5-trimethoxybenzene” are not available, chloromethylation reactions often involve the use of a catalyst and are carried out under acidic conditions .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would likely involve a benzene ring substituted with chloromethyl and methoxy groups. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can act as alkylating agents in organic synthesis . The specific reactions “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would undergo depend on the reaction conditions and other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would depend on its specific structure. Factors such as melting point, molecular weight, and solubility could be determined through experimental analysis .

Scientific Research Applications

Synthesis of Anticancer Agents

2-(Chloromethyl)-1,3,5-trimethoxybenzene: is utilized in the synthesis of novel anticancer agents. It serves as a key intermediate in the preparation of 4-anilinoquinazoline scaffolds . These scaffolds are crucial in the development of compounds that exhibit promising anticancer activity in vitro.

Development of MRI Contrast Agents

This compound is involved in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are significant as Zn2±sensitive magnetic resonance imaging (MRI) contrast agents , enhancing the quality of MRI scans and aiding in the accurate diagnosis of various health conditions.

Catalyst in Organic Synthesis

It acts as a reagent in base-catalyzed alkylation reactions. For instance, it is used in the alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide), which are important steps in organic synthesis processes .

Synthesis of Organometallic Compounds

2-(Chloromethyl)-1,3,5-trimethoxybenzene: is a reactant in the synthesis of various organometallic compounds. These compounds play a vital role in the field of catalysis and materials science .

Chloromethylation Reactions

The compound is used in chloromethylation reactions, which are essential for modifying aromatic compounds to produce fine chemicals, pharmaceuticals, and polymers . This process is fundamental in the creation of a wide range of specialized materials.

Biochemical Research

In biochemical research, it serves as a reagent for introducing chloromethyl groups into different substrates, which can be pivotal for studying biochemical pathways and reactions .

Synthesis of Functionalized Building Blocks

The compound is converted into 2-hydroxymethyl-4(3H)-quinazolinones and 2-formyl-4(3H)-quinazolinones , which are functionalized building blocks used in the design of biologically active compounds .

Environmental Hazard Reduction

It is part of research efforts aimed at replacing highly corrosive and hazardous acid catalysts with more environmentally friendly alternatives in chemical processes .

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would depend on its specific use. As an alkylating agent, it could transfer its chloromethyl group to other molecules .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin burns, eye damage, and can be harmful if swallowed or inhaled . It’s important to handle such compounds with appropriate safety precautions.

Future Directions

The future directions for “2-(Chloromethyl)-1,3,5-trimethoxybenzene” would depend on its potential applications. Chloromethyl compounds have uses in various fields, including the synthesis of pharmaceuticals and other organic compounds .

properties

IUPAC Name

2-(chloromethyl)-1,3,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXFEGKXRSNKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655889
Record name 2-(Chloromethyl)-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3,5-trimethoxybenzene

CAS RN

96428-90-9
Record name 2-(Chloromethyl)-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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